2-[(3,4-dimethylbenzyl)sulfanyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one
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Overview
Description
2-{[(3,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with methoxyphenyl and dimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different chemical and physical properties.
Scientific Research Applications
2-{[(3,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(3,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with a similar quinazolinone core but different substituents.
Methoxyphenyl Compounds: Compounds with a methoxyphenyl group but different core structures.
Dimethylphenyl Compounds: Compounds with a dimethylphenyl group but different core structures.
Uniqueness
2-{[(3,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-(2-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core with methoxyphenyl and dimethylphenyl groups, which imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C24H22N2O2S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)methylsulfanyl]-3-(2-methoxyphenyl)quinazolin-4-one |
InChI |
InChI=1S/C24H22N2O2S/c1-16-12-13-18(14-17(16)2)15-29-24-25-20-9-5-4-8-19(20)23(27)26(24)21-10-6-7-11-22(21)28-3/h4-14H,15H2,1-3H3 |
InChI Key |
FYQBMZQBNMJHTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4OC)C |
Origin of Product |
United States |
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